molecular formula C12H11F5O2 B8077325 6-(3,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one

6-(3,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one

Cat. No.: B8077325
M. Wt: 282.21 g/mol
InChI Key: OUGCUWBJTARWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one is a fluorinated organic compound that belongs to the class of ethers and ketones. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one typically involves the reaction of 3,5-difluorophenol with a suitable trifluoromethyl ketone precursor. One common method is the nucleophilic substitution reaction where 3,5-difluorophenol reacts with 1,1,1-trifluorohexan-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted phenoxy derivatives.

Scientific Research Applications

6-(3,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: Its stability and reactivity make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-(3,5-Difluorophenoxy)-1,1,1-trifluorohexan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a trifluoromethyl ketone and a difluorophenoxy group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

6-(3,5-difluorophenoxy)-1,1,1-trifluorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F5O2/c13-8-5-9(14)7-10(6-8)19-4-2-1-3-11(18)12(15,16)17/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGCUWBJTARWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)OCCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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